molecular formula C13H16N2 B11899284 N-Methyl-N-(quinolin-3-ylmethyl)ethanamine

N-Methyl-N-(quinolin-3-ylmethyl)ethanamine

Cat. No.: B11899284
M. Wt: 200.28 g/mol
InChI Key: XJEHXEGHLHUVAA-UHFFFAOYSA-N
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Description

N-Methyl-N-(quinolin-3-ylmethyl)ethanamine is a synthetic organic compound featuring a quinoline ring system. The quinoline scaffold is a privileged structure in medicinal chemistry and is known as a common intermediate in the synthesis of various bioactive molecules . Quinoline-based compounds are extensively investigated in scientific research for their diverse biological activities. Studies on similar quinoline derivatives have shown that this class of compounds can exhibit potent biological properties, including serving as inhibitors for enzymes like DNA methyltransferases , and demonstrating anti-mycobacterial and anticancer activities in preclinical research. The structural motif of a quinoline ring linked to an amine-containing chain, as seen in this compound, is frequently explored in the development of novel pharmacologically active agents . The specific substitution pattern on the quinoline ring and the nature of the side chain can significantly influence the compound's physicochemical properties and its interaction with biological targets. Researchers value this compound for its potential as a building block in the synthesis of more complex molecules or as a candidate for screening in various biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-methyl-N-(quinolin-3-ylmethyl)ethanamine

InChI

InChI=1S/C13H16N2/c1-3-15(2)10-11-8-12-6-4-5-7-13(12)14-9-11/h4-9H,3,10H2,1-2H3

InChI Key

XJEHXEGHLHUVAA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthetic Methodologies for N Methyl N Quinolin 3 Ylmethyl Ethanamine and Its Analogues

Strategies for Constructing the Quinoline (B57606) Core

The quinoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental component of the target molecule. nih.govresearchgate.net Its synthesis has been a subject of extensive research for over a century, leading to a variety of methods. iipseries.orgmdpi.com

Classical Annulation Reactions in Quinolyl Synthesis

Historically significant, classical annulation reactions remain relevant for the synthesis of the quinoline ring system. These methods typically involve the condensation and cyclization of anilines with various reagents. researchgate.netslideshare.net

Skraup Synthesis: This is one of the oldest methods, where aniline (B41778) is heated with glycerol (B35011), an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid to produce quinoline. iipseries.orgnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.orgnih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, yielding 2- and 4-substituted quinolines. researchgate.netnih.gov

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) under acidic or basic conditions to form 2,3-disubstituted quinolines. iipseries.orgnih.gov Ionic liquids and microwave irradiation have been employed to create greener alternatives to the traditional Friedländer reaction. nih.gov

Pfitzinger Reaction: In this reaction, isatin (B1672199) is reacted with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-diketone-aniline adducts. iipseries.orgslideshare.net

Table 1: Overview of Classical Quinoline Syntheses

Reaction Name Reactants Key Features
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent, H₂SO₄ Produces unsubstituted quinolines. iipseries.orgnih.gov
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Yields 2- and/or 4-substituted quinolines. researchgate.netnih.gov
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Forms 2,3-disubstituted quinolines. iipseries.orgnih.gov
Pfitzinger Reaction Isatin, Carbonyl Compound, Strong Base Produces quinoline-4-carboxylic acids. iipseries.org

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Yields 2,4-disubstituted quinolines. iipseries.orgslideshare.net |

Modern Catalyst-Mediated Approaches to Functionalized Quinolines

Contemporary organic synthesis has introduced a plethora of catalyst-driven methods for quinoline construction, often providing higher efficiency, regioselectivity, and functional group tolerance compared to classical methods. mdpi.comorganic-chemistry.org These approaches are frequently based on transition-metal catalysis. nih.govresearchgate.net

Copper-Catalyzed Synthesis: Copper catalysts are used in various annulation reactions. For instance, they can mediate the synthesis of quinoline-2-carboxylates from the sequential addition of alkynes to imines followed by intramolecular arylation. organic-chemistry.org Copper-catalyzed cascade reactions of aryl aldehydes, anilines, and acrylic acid can directly yield 2-substituted quinolines. organic-chemistry.org

Nickel-Catalyzed Synthesis: Inexpensive and eco-friendly nickel catalysts enable the synthesis of quinolines via dehydrogenative coupling, for example, from 2-aminobenzyl alcohol and ketones. organic-chemistry.org

Rhodium and Cobalt-Catalyzed C-H Activation: These methods allow for the direct synthesis of quinolines from simple anilines and alkynes. organic-chemistry.org The catalyst facilitates C-H bond activation on the aniline, followed by cyclization with the alkyne. mdpi.com

Iron-Promoted Reactions: Inexpensive iron salts like FeCl₃ can promote tandem reactions, such as the reaction of anilines with styrene (B11656) oxides, to form 3-arylquinolines through C-C cleavage and C-H activation. organic-chemistry.org

Nanocatalyzed Protocols: The use of nanocatalysts, such as those based on zinc oxide or copper, in reactions like the Friedländer synthesis offers benefits like high yields, shorter reaction times, and the ability to recycle the catalyst. nih.gov

Regioselective Introduction of the 3-Quinolylmethyl Moiety

To synthesize the target compound, a functional group must be introduced specifically at the C-3 position of the quinoline ring, which can then be elaborated into the required methyl-amine side chain. The synthesis of C-3 functionalized quinolines can be challenging with traditional methods. organic-chemistry.org

A highly effective modern approach is the hetero-Diels-Alder [4+2] cycloaddition. organic-chemistry.orgnih.gov This metal-free method involves the reaction of an azadiene (generated in situ from 2-aminobenzyl alcohol) with a terminal alkyne. organic-chemistry.orgnih.gov This reaction proceeds with excellent chemo- and regioselectivity to yield C-3-functionalized quinolines. organic-chemistry.org The -NH2 group of the 2-aminobenzyl alcohol is crucial in directing the reaction pathway. nih.gov

Another strategy involves the enaminone-modified Povarov reaction. rsc.org This three-component reaction of enaminones, aldehydes, and anilines allows for the regioselective formation of 2,3-disubstituted quinolines, offering an alternative to conventional Povarov reactions that typically yield 2,4-disubstituted products. rsc.org

Furthermore, iron-promoted tandem reactions between anilines and styrene oxides can provide direct access to 3-arylquinolines. organic-chemistry.org Similarly, an acidic I₂-DMSO system can convert anilines and specific amino acids into alkyl quinoline-3-carboxylates. organic-chemistry.org These 3-substituted quinolines serve as key intermediates, where the substituent at the C-3 position (e.g., a carboxylate or aryl group) can be chemically modified in subsequent steps to form the 3-quinolylmethyl group.

Methods for Derivatization at the Ethanamine Nitrogen

The final stage of the synthesis involves constructing the N-methyl-N-ethyl side chain attached to the 3-quinolylmethyl moiety. This is typically achieved through standard N-alkylation techniques.

N-Alkylation and Amine Functionalization

N-alkylation is a fundamental reaction for forming C-N bonds. nih.gov Several methods are available to functionalize amines:

Alkylation with Alkyl Halides: This is a classic method where an amine acts as a nucleophile, displacing a halide from an alkyl halide. wikipedia.org For example, reacting a primary amine with an alkyl halide can produce a secondary amine. However, this method can suffer from a lack of selectivity, often leading to over-alkylation and mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org The use of specific bases like cesium carbonate can help promote selective mono-N-alkylation. rsc.org

Reductive Amination: This is a widely used method that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine. rsc.org

Borrowing Hydrogen (BH) Strategy: This modern, atom-efficient method uses alcohols as alkylating agents. nih.gov A metal catalyst (often based on ruthenium or iridium) temporarily dehydrogenates the alcohol to an aldehyde. nih.govacs.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride catalyst, regenerating the catalyst and producing water as the only byproduct. nih.gov This technique avoids the use of stoichiometric organometallic reagents or alkyl halides. nih.gov

Table 2: Comparison of N-Alkylation Methods

Method Alkylating Agent Key Features
Alkyl Halides Alkyl Halide (e.g., R-Br, R-I) Classic method, can lead to over-alkylation. wikipedia.org
Reductive Amination Aldehyde or Ketone Forms an imine intermediate, followed by reduction. rsc.org

| Borrowing Hydrogen | Alcohol | Atom-efficient, green method using a metal catalyst. nih.govacs.org |

Synthesis of N-Methyl-N-(quinolin-3-ylmethyl)ethanamine Precursors and Derivatives

The synthesis of the final target molecule, this compound, involves the strategic combination of the previously described methodologies. A plausible synthetic pathway would be:

Preparation of a 3-functionalized quinoline precursor: Starting with a suitable aniline, a quinoline ring with a reactive handle at the 3-position is synthesized. For example, a Friedländer synthesis could yield a quinoline-3-carboxylate ester, or a hetero-Diels-Alder reaction could produce a 3-substituted quinoline. nih.govorganic-chemistry.org

Conversion to 3-(halomethyl)quinoline or quinoline-3-carbaldehyde: The functional group at C-3 is converted into a group suitable for coupling with the amine. For instance, the ester can be reduced to an alcohol, which is then converted to 3-(bromomethyl)quinoline. Alternatively, the ester could be converted to quinoline-3-carbaldehyde.

Coupling with N-methylethanamine: The final step involves attaching the side chain.

Via Nucleophilic Substitution: 3-(Bromomethyl)quinoline can be reacted directly with N-methylethanamine. In this reaction, the nitrogen atom of N-methylethanamine acts as a nucleophile, displacing the bromide to form the final product.

Via Reductive Amination: Quinoline-3-carbaldehyde can undergo reductive amination with N-methylethanamine. The amine and aldehyde first form an iminium ion, which is then reduced by a suitable reducing agent (e.g., sodium borohydride) to yield this compound.

The precursor N-methylethanamine itself can be synthesized via several routes, including the reductive amination of acetaldehyde (B116499) with methylamine (B109427) or through procedures involving the hydrolysis of N-methyl-N-ethylarenesulfonamides. orgsyn.org

Advanced Synthetic Strategies for this compound Analogues

The quest for novel quinoline-based compounds has propelled the development of sophisticated synthetic strategies that move beyond traditional, often harsh, multi-step procedures. These advanced methods are designed to be more efficient, versatile, and environmentally benign, allowing for the rapid generation of diverse molecular libraries for screening and development.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering the construction of complex molecules from three or more starting materials in a single reaction vessel. researchgate.netrsc.orgrsc.org This approach is highly valued for its efficiency, reduction of waste, and ability to generate structural diversity. rsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of various quinoline scaffolds. researchgate.netrsc.org

While direct MCR synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of these reactions can be readily adapted to produce its analogues. For instance, a Povarov-type reaction, which typically involves an aniline, an aldehyde, and an activated alkene, could potentially be modified. rsc.org By selecting a substituted aniline and an appropriate aldehyde, a quinoline core with desired functionalities can be assembled, which could then undergo further modification to yield the target amine side chain.

One-pot syntheses, which involve sequential reactions in a single flask without the isolation of intermediates, also offer a streamlined approach. A notable one-pot method for synthesizing quinolin-4(1H)-one derivatives involves a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This strategy demonstrates the potential to construct the quinoline ring and introduce an amino functionality in a tandem process.

Reaction TypeKey FeaturesPotential Application for Analogues
Povarov Reaction [4+2] cycloaddition of an imine with an alkene. rsc.orgSynthesis of the core quinoline structure by reacting anilines, aldehydes, and alkenes. rsc.org
Ugi Reaction A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. researchgate.netCould be adapted to introduce the aminomethyl side chain or functionalized precursors.
One-pot Michael Addition/Buchwald-Hartwig Amination Sequential reaction to form quinolin-4(1H)-ones from (Z)-β-chlorovinyl aromatic ketones and amines. organic-chemistry.orgA potential route to quinoline cores that can be further elaborated to the target molecule.

Green Chemistry Principles in Quinolylmethanamine Synthesis

The integration of green chemistry principles into the synthesis of quinoline derivatives is a significant area of research, aiming to minimize environmental impact. researchgate.netnih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net

Greener Solvents and Catalysts: Traditional quinoline syntheses often employ hazardous solvents and stoichiometric amounts of harsh reagents. nih.govresearchgate.net Green chemistry advocates for the use of safer alternatives like water and ethanol. researchgate.net Various green catalysts, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and nano-catalysts, have been effectively used in quinoline synthesis. researchgate.netnih.gov For example, magnetic nanoparticles have been utilized as recyclable catalysts for the synthesis of polyhydroquinoline derivatives in solvent-free conditions, offering high yields and easy catalyst recovery. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis (MAS) and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction times and improve yields compared to conventional heating methods. nih.govijpsjournal.com These methods have been successfully applied to the synthesis of various quinoline derivatives, often in conjunction with green solvents. researchgate.net A microwave-assisted, Povarov-type multicomponent synthesis of 4-arylated quinolines has been described, highlighting the synergy between MCRs and green chemistry. rsc.org

Green Chemistry ApproachDescriptionExamples in Quinoline Synthesis
Green Solvents Use of environmentally friendly solvents to reduce pollution.Water, Ethanol. researchgate.net
Green Catalysts Employment of non-toxic, recyclable catalysts.p-toluenesulfonic acid, nano Fe3O4@SiO2-SO3H. researchgate.netnih.gov
Energy Efficiency Use of alternative energy sources to reduce energy consumption.Microwave-assisted synthesis (MAS), Ultrasound irradiation. nih.govijpsjournal.com

By embracing these advanced synthetic strategies, the production of this compound analogues can be achieved with greater efficiency, reduced environmental impact, and increased molecular diversity, paving the way for the discovery of novel compounds with valuable applications.

Structure Activity Relationship Sar Studies of N Methyl N Quinolin 3 Ylmethyl Ethanamine and Analogues

Elucidating the Influence of Quinoline (B57606) Ring Substitution on Biological Activity

Research into various quinoline-based compounds has highlighted the importance of specific substitution sites. For instance, in the context of antibacterial agents, substitutions at the C6 and C7 positions are particularly significant. A fluorine atom at position 6 and a piperazine (B1678402) or pyrrolidine (B122466) ring at position 7 often result in potent antibacterial activity. slideshare.net For anticancer agents, a wide range of substitutions have been explored. 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have shown effectiveness against numerous cancer cell lines. researchgate.net Similarly, modifications at the C3 and C6 positions of the quinoline scaffold have been explored to develop selective inhibitors of c-Met kinase, a target in cancer therapy. nih.gov

In the development of anti-inflammatory agents, halogen (chloro) and methoxy (B1213986) substitutions on the quinoline moiety have been shown to yield compounds with significant activity. biointerfaceresearch.com The electronic properties of the quinoline ring system, which is electron-deficient, can be modulated by substituents, influencing its ability to participate in interactions such as π-π stacking with biological targets like enzymes. researchgate.net

The table below summarizes the observed effects of substitutions at various positions on the quinoline ring across different therapeutic classes, providing a general framework for understanding the SAR of quinoline-based compounds.

Position on Quinoline Ring Substituent Type Observed Impact on Biological Activity Therapeutic Area Context
C2 Heterocycles (e.g., morpholine)Can be essential for specific target interactions; modifications influence selectivity. humanjournals.comGeneral
C3 Piperazinyl moietiesModifications explored to improve pharmacokinetic profiles and reduce off-target effects. nih.govAnticancer (c-Met inhibitors)
C4 Aniline (B41778), PhenoxyquinolineConsidered a fundamental pharmacophoric portion in modulating certain kinase activities. nih.govAnticancer (c-Met inhibitors)
C6 Fluorine, Methoxy, PyridinylCan enhance potency and influence selectivity. nih.govslideshare.netAntibacterial, Anticancer
C7 Piperazine, Pyrrolidine, ChloroCrucial for activity in several classes; influences antibacterial and anticancer potency. slideshare.netresearchgate.netAntibacterial, Anticancer
C8 ChloroSubstitution at this position has been noted in studies of neurotoxic quinoline-derivatives. georgiasouthern.eduNeuroactive compounds

Conformational Analysis and its Implications for Ligand-Target Interactions

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of quinoline derivatives reveals important insights into the spatial arrangement of key functional groups, which dictates the binding affinity and selectivity.

Quinoline-based structures are generally non-planar. For instance, crystallographic studies of N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine show a significant dihedral angle between the quinoline and phenylenediamine rings. researchgate.net This non-planarity is a key feature that influences how the molecule fits into the binding pocket of a protein. The quinoline moiety itself often engages in π-π stacking interactions with aromatic residues in the target's binding site, a common feature observed in cholinesterase inhibitors. researchgate.net

The flexibility of the side chains attached to the quinoline core, such as the ethanamine moiety in N-Methyl-N-(quinolin-3-ylmethyl)ethanamine, allows the molecule to adopt various conformations. This conformational flexibility can be advantageous, enabling the ligand to adapt to the specific topology of the binding site. However, it can also be a drawback if the energetically preferred conformation is not the one required for optimal binding. Therefore, understanding the conformational preferences of these molecules is essential for rational drug design. The length and branching of the alkyl chain can influence conformational isomerism, which in turn affects ligand-target interactions. rsc.org

Impact of the Alkyl Chain Length and Branching in the Ethanamine Moiety on Bioactivity

The nature of the alkyl chain in the ethanamine side chain—specifically its length, branching, and lipophilicity—plays a pivotal role in modulating the bioactivity of quinolylmethanamine analogues. These structural modifications can significantly affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for the target.

Studies on various classes of compounds have consistently shown that altering alkyl chain length influences biological activity. mdpi.comnih.gov In some series of tetraoxane (B8471865) antimalarials, increasing the lipophilicity by extending the alkyl chain does not always lead to increased activity; in fact, it can sometimes lead to a decrease. researchgate.net This suggests that an optimal lipophilicity exists for target engagement and cell permeability. In other cases, such as for certain imidazolium-based ionic liquids, longer alkyl chains lead to stronger cohesive interactions. nih.gov

Branching of the alkyl chain also has a profound effect. For example, the introduction of a methyl group at the α-position to a carbonyl group was found to reduce the yield of tetraoxane formation by 50%, while a second methyl group at the α'-position completely inhibited the reaction, indicating significant steric effects. researchgate.net In the context of TLR7-agonistic imidazoquinolines, a systematic exploration of N1-benzyl-C2-alkyl substituents revealed a very distinct relationship between the length of the C2-n-butyl group and agonistic potency, with a C2-n-butyl group being optimal. nih.gov

These findings underscore the principle that the ethanamine side chain is not merely a linker but an active contributor to the pharmacological profile. Its length and branching must be carefully optimized to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Alkyl Chain Modification General Observation Potential Implication for Bioactivity
Increased Chain Length Often increases lipophilicity. researchgate.netCan improve membrane permeability but may also lead to decreased solubility or non-specific binding. An optimal length is often required. researchgate.netnih.gov
Decreased Chain Length Often decreases lipophilicity.May improve solubility but could reduce binding affinity if hydrophobic interactions are critical. mdpi.com
Introduction of Branching Increases steric bulk.Can enhance selectivity by favouring binding to a specific target conformation, but can also hinder binding if the pocket is too small. researchgate.net

Contribution of N-Substituents (Methyl, Ethyl) to the Pharmacological Profile

The substituents on the nitrogen atom of the ethanamine moiety are critical for defining the pharmacological profile of this compound and its analogues. The size and nature of these alkyl groups (e.g., methyl vs. ethyl) can influence the compound's basicity, steric profile, and hydrogen bonding capacity, all of which are vital for ligand-target interactions.

In SAR studies of related imidazoquinoline compounds, which also feature an N-substituted aminomethylene side chain, modifications at the secondary amine were found to be poorly tolerated. nih.gov This suggests that the N-substituent is a highly sensitive position and that specific groups are required to maintain activity. The parent compound in that study, featuring an ethylamino group, was a potent TLR7 agonist, indicating the suitability of small alkyl substituents. nih.gov

Further research into 4-aminoquinoline (B48711) antimalarials involved the specific synthesis of N-methyl analogues to investigate the impact of N-alkylation. nih.gov The goal was to see how the introduction of a methyl group on the nitrogen of the 4-amino side chain would affect activity against drug-resistant malaria strains. This highlights a common strategy in medicinal chemistry where N-alkylation is explored to fine-tune activity, modulate metabolic stability, or alter receptor-binding profiles. The difference between a methyl and an ethyl group, while seemingly minor, can lead to significant changes in potency and selectivity due to subtle steric and electronic effects within the target's binding site.

Comparative SAR Across Diverse Quinolylmethanamine Structural Classes

To fully appreciate the SAR of this compound, it is useful to compare it with other structural classes based on the quinoline nucleus or its isosteres. mdpi.com Quinolines are recognized as versatile scaffolds in drug discovery, and insights can be gained by examining related structures. nih.govresearchgate.net

For example, imidazo[4,5-c]quinolines, such as the TLR7 agonist Imiquimod and its analogues, represent a class where the quinoline core is fused to an imidazole (B134444) ring. In these compounds, the C2 and N1 positions of the imidazole ring, along with the 4-amino group on the quinoline part, are critical for activity. nih.gov Transposing the substituents at the N1 and C2 positions led to an extremely active compound, demonstrating high positional sensitivity. nih.gov

Another relevant comparison is with cinnoline (B1195905) derivatives, which are isosteric relatives of quinolines. mdpi.com Cinnoline-based compounds have been designed as analogues of quinoline antibacterials (e.g., cinoxacin) and have shown a wide range of pharmacological activities. mdpi.com SAR studies on 3-(piperazin-1-yl)cinnolines revealed that substitutions on the piperazine ring and the cinnoline core at position 6 were key to modulating antifungal activity. mdpi.com

Biological Activities and Molecular Interactions of N Methyl N Quinolin 3 Ylmethyl Ethanamine

Antimicrobial Activity Studies

The antimicrobial potential of N-Methyl-N-(quinolin-3-ylmethyl)ethanamine and its analogs has been explored against various pathogens. nih.govorgchemres.org

Anti-Mycobacterial Investigations

Derivatives of the quinoline (B57606) scaffold have shown promise as anti-mycobacterial agents. nih.gov Specifically, the N-(2-arylethyl)quinolin-3-amine skeleton has been identified as a promising scaffold for developing new substances to combat Mycobacterium tuberculosis. nih.govnih.gov Research into simplified analogs of marine sponge-derived alkaloids has highlighted the importance of the 3-substituted quinoline structure for anti-mycobacterial activity. nih.gov Truncating more complex related molecules to a quinoline core has been shown to produce good antibacterial activity against M. bovis BCG, a commonly used surrogate for M. tuberculosis, while reducing cytotoxicity. nih.gov

Studies on various quinoline derivatives have demonstrated their efficacy against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. researchgate.netresearchgate.netnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in these studies. nih.gov For instance, some quinoline derivatives have shown MIC values as low as 0.96 µg/mL against M. tuberculosis H37Rv. researchgate.net High-throughput screening of large compound libraries has also successfully identified novel quinoline-based chemotypes with potent anti-tubercular activity. nih.gov

Inhibition of Gram-Positive Bacteria and Fungi

This compound and related quinoline derivatives have been evaluated for their activity against Gram-positive bacteria and various fungal species. rsc.orgnih.gov Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, along with fungi like Candida albicans and Aspergillus niger, are significant pathogens. mdpi.commdpi.com

In vitro studies have determined the Minimum Inhibitory Concentration (MIC) for these compounds against a panel of microorganisms. For many quinoline derivatives, greater activity is observed against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net For example, certain quinolineaminoethanol derivatives have demonstrated MIC values as low as 1–4 µg/mL against Gram-positive strains. nih.gov The lipophilicity of the compounds appears to play a role, with compounds having higher clogP values (a measure of lipophilicity) often showing better activity against Gram-positive bacteria. nih.gov

Antifungal activity has also been documented, with some quinoline analogs showing significant inhibition of fungal growth. mdpi.commdpi.com For instance, certain quinoline-based hydroxyimidazolium hybrids displayed notable activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. nih.gov

Table 1: Antimicrobial Activity of Representative Quinoline Derivatives

Compound Type Test Organism MIC (µg/mL) Reference
Quinolineaminoethanols Staphylococcus aureus 1–8 nih.gov
Quinolineaminoethanols Escherichia coli 8–64 nih.gov
Quinolineaminoethanols Mycobacterium avium 2–16 nih.gov
Quinoline-based hybrids Cryptococcus neoformans 15.6 nih.gov
Indeno[1,2-c]quinoline derivative Mycobacterium tuberculosis H37Rv 0.96 researchgate.net

This table presents a selection of reported MIC values for different classes of quinoline derivatives against various microorganisms to illustrate the general antimicrobial profile of this compound family.

Cytotoxic Activity and Antiproliferative Effects in Cancer Cell Lines

The quinoline scaffold is a structural feature in many compounds investigated for their anticancer properties. indianchemicalsociety.commdpi.com Research has demonstrated that derivatives of this compound exhibit cytotoxic and antiproliferative effects against various human cancer cell lines. rsc.orgnih.gov

Studies have evaluated the effects of these compounds on cell lines such as HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and A549 (lung adenocarcinoma). rsc.orgnih.govnih.gov The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a common metric used in these assessments. For example, certain triazolo[1,5-a]quinoline derivatives have shown strong inhibitory effects against breast cancer (MCF-7) cells. rsc.org Similarly, other quinoline compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, in some cases exceeding the activity of the reference drug 5-Fluorouracil. researchgate.net The cytotoxic action often involves the induction of apoptosis, or programmed cell death, in the cancer cells. nih.gov

Table 2: Cytotoxic Activity of Representative Quinoline Derivatives

Compound Class Cell Line Activity Metric Value (µM) Reference
D-homoestrone HeLa IC50 5.5 nih.gov
Isorhamnetin A549 IC50 26.6 nih.gov
Tamarixetin A549 IC50 19.6 nih.gov
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative Acetylcholinesterase IC50 0.91 nih.gov

This table provides examples of the cytotoxic and antiproliferative concentrations for different quinoline-related compounds against various cancer cell lines.

Modulation of Enzymatic Function

The biological effects of this compound and its analogs can be attributed to their interaction with and modulation of specific enzymes that are crucial for cellular processes.

DNA Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that manage the topological states of DNA during processes like replication and transcription. nih.gov Type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria and topoisomerase II (TOP2) in humans, work by creating transient double-strand breaks in the DNA. nih.govembopress.org These enzymes are well-established targets for antimicrobial and anticancer drugs. nih.govnih.gov

Certain quinoline derivatives function as DNA topoisomerase II inhibitors. rsc.org By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. nih.govembopress.org The ability to inhibit both bacterial DNA gyrase and topoisomerase IV is a feature of some quinolone antibiotics, providing a dual-targeting mechanism that can be advantageous in overcoming resistance. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulses. mdpi.comnih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft and is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Several quinoline-based compounds have been identified as potent inhibitors of acetylcholinesterase. mdpi.com For instance, certain synthetic 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have demonstrated significant AChE inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov Similarly, various methylxanthine derivatives incorporating an alkynylamine structure have also shown potent AChE inhibition. mdpi.com The mechanism of inhibition can vary, with some compounds acting as reversible competitive or mixed-type inhibitors. mdpi.comnih.gov

Monoamine Oxidase (MAO) Inhibition

This compound belongs to the quinoline class of compounds, and analogues such as N-methylquinolinium ion have been studied for their effects on monoamine oxidase (MAO) activity. nih.gov MAO is a critical enzyme in the catabolism of catecholamines. nih.gov Studies on the analogue N-methylquinolinium ion revealed its inhibitory effects on both MAO-A and MAO-B. nih.gov

Specifically, N-methylquinolinium ion was found to inhibit MAO-A in human placental mitochondria with an apparent inhibitory constant (Ki) of 54.6 ± 4.5 μM. nih.gov The inhibition of MAO-A by this analogue was competitive with the substrate. nih.gov In contrast, its inhibitory effect on MAO-B in human brain synaptosomes and liver mitochondria was determined to be noncompetitive and reversible. nih.gov Research also indicated that MAO-A in human brain and liver mitochondria was more sensitive to this type of inhibitor than MAO-B. nih.gov The inhibition is attributed to the compound itself rather than any of its metabolites. nih.gov

Table 1: MAO Inhibition Profile of an Analogue, N-methylquinolinium ion

Enzyme Source Inhibition Type Apparent Ki (μM)
MAO-A Human Placental Mitochondria Competitive 54.6 ± 4.5

Other Enzyme Inhibition Profiles (e.g., COX)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While direct studies on this compound and COX inhibition are not specified in the provided results, the general class of quinoline-containing compounds has been explored for various enzyme interactions. The inhibitory activity of compounds on COX enzymes is often evaluated by determining their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov For example, the well-known NSAID naproxen (B1676952) inhibits both COX-1 and COX-2 with comparable IC50 values. nih.gov

DNA and Nucleic Acid Binding Studies

Small molecules that can interact with specific nucleic acid structures are of significant interest in biomedical research. While direct DNA binding studies for this compound were not found, the quinoline scaffold is a common feature in molecules designed to interact with nucleic acids.

G-Quadruplex Ligand Interactions

G-quadruplexes are four-stranded secondary structures found in guanine-rich nucleic acid sequences, such as those in human telomeres. nih.govnih.gov These structures are involved in crucial cellular processes like telomere maintenance and gene regulation, making them attractive targets for therapeutic intervention. nih.gov Small molecules that bind to and stabilize G-quadruplexes can interfere with these processes. nih.gov

A common strategy for designing G-quadruplex ligands is to incorporate a large aromatic core and positively charged groups. nih.gov The N-methylated modification is a frequently used strategy to mimic the stabilizing effect of cations like K+ or Na+ in the central channel of the G-quadruplex. nih.gov Quinoline-based structures are often investigated as potential G-quadruplex ligands due to their planar aromatic nature which facilitates stacking interactions with the G-quartets. The binding affinity of these ligands is often assessed by measuring the change in the melting temperature (Tm) of the G-quadruplex DNA upon ligand binding. nih.gov

Receptor Binding and Modulation

The quinoline moiety is a key pharmacophore in many ligands targeting a variety of receptors.

5-HT3 Receptor Ligand Affinity

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop receptor family, and it is a significant therapeutic target for conditions like chemotherapy-induced nausea and vomiting. nih.govnih.govfsu.edu Compounds containing a quinoline scaffold have been identified as ligands for the 5-HT3 receptor. nih.gov For instance, quipazine, which features a quinoline structure, is a known 5-HT3 receptor ligand. nih.gov

The affinity of ligands for the 5-HT3 receptor is typically determined through radioligand binding assays, such as the [3H]granisetron displacement assay, and is often expressed as a pKi value. nih.gov Structure-activity relationship (SAR) studies of quinoline and isoquinoline (B145761) derivatives have led to the discovery of high-affinity ligands for the 5-HT3 receptor. nih.gov The binding of these ligands is influenced by the presence of a bicyclic heteroaromatic structure. nih.gov

Table 2: Examples of 5-HT3 Receptor Ligands

Compound Receptor Affinity (Ki) Assay System
Granisetron - -
Quipazine - -
Palonosetron 31.6 nM Rat cerebral cortex, Rabbit ileal myenteric plexus, Guinea-pig ileal plexus

Toll-like Receptor (TLR7/TLR8) Antagonism

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. nih.govnih.gov TLR7 and TLR8 are located in endosomes and recognize single-stranded RNA from viruses, as well as synthetic compounds like imidazoquinolines. nih.govnih.gov The modulation of TLR7 and TLR8 activity is a promising therapeutic strategy for various diseases. nih.gov

While many synthetic ligands for TLR7 and TLR8 are agonists, there is also significant interest in developing antagonists. nih.govnih.gov Imidazoquinoline derivatives are a well-known class of TLR7/8 modulators. nih.gov Minor modifications to the imidazoquinoline scaffold can convert an agonist into an antagonist. nih.gov The antagonistic activity is typically measured by the inhibition of cytokine and chemokine release induced by a TLR7 or TLR8 agonist, with IC50 values indicating the potency of the antagonist. nih.gov For example, certain dimeric imidazoquinolines linked at the C2 position have shown potent antagonistic activity at both TLR7 and TLR8. nih.gov Given that this compound contains a quinoline ring, a structure related to imidazoquinolines, it represents a scaffold that could be explored for TLR modulation.

Broad-Spectrum Bioactivity Investigations (e.g., Antiviral, Antileishmanial)

The quinoline scaffold is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. Research into quinoline derivatives has revealed significant potential in combating various pathogens, including viruses and Leishmania parasites. While direct studies on this compound are not extensively available in the public domain, the broader class of quinoline-containing molecules has been the subject of intensive investigation, demonstrating notable antiviral and antileishmanial activities.

Antiviral Research on Quinoline Derivatives

The inherent versatility of the quinoline ring system has allowed for the development of derivatives with potent activity against a variety of viruses. nih.gov These compounds have been found to be effective against several viral strains, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and coronaviruses such as SARS and MERS. nih.gov

One area of investigation has focused on quinolinone compounds, a class of molecules that includes a ketone group on the quinoline ring. In the search for treatments for Venezuelan equine encephalitis virus (VEEV), a reemerging alphavirus, a high-throughput screening identified a quinolinone compound that protected host cells from the virus's cytopathic effects. nih.gov Further studies on related quinolinone compounds demonstrated potent inhibitory activity against both vaccine and virulent strains of VEEV. nih.gov These compounds were also found to inhibit other alphaviruses like Mayaro virus and Ross River virus, albeit with reduced potency. nih.gov Time-of-drug-addition studies have suggested that these quinolinone derivatives act at an early stage of the viral replication cycle. nih.gov

The following table summarizes the antiviral activity of selected quinolinone compounds against Venezuelan equine encephalitis virus (VEEV).

CompoundAntiviral Activity against VEEV TC-83 (IC90 in µM)
SRI-33394 0.77
SRI-34329 0.12
SRI-36959 0.78
Data sourced from a study on quinolinones as antivirals against Venezuelan equine encephalitis virus. nih.gov

Antileishmanial Investigations of Quinoline Analogs

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The quinoline scaffold has served as a valuable template for the design of novel antileishmanial agents.

Synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin have been evaluated for their efficacy against Leishmania (Viannia) panamensis. nih.gov In these studies, several synthetic quinoline alkaloids demonstrated significant in vitro activity against both the promastigote and amastigote stages of the parasite. nih.gov Notably, some of these synthetic compounds exhibited potent antileishmanial effects and were selected for further investigation in intracellular models and for their effects on the parasite's ultrastructure. nih.gov

The table below presents the in vitro antileishmanial activity of selected synthetic quinoline alkaloids against Leishmania (Viannia) panamensis.

CompoundAntileishmanial Activity against Promastigotes (EC50 in µg/mL)Antileishmanial Activity against Amastigotes (EC50 in µg/mL)
Compound 1 (Natural) 9.95.07
Compound 2 (Synthetic) 3.47.94
Compound 8 (Synthetic) 1.61.91
Data sourced from a study on synthetic analogs of N-methyl-8-methoxyflindersin. nih.gov

These findings underscore the potential of the quinoline chemical space in the discovery of new therapeutic agents for a broad spectrum of infectious diseases. Further research into specifically tailored derivatives, such as this compound, could yield promising candidates with enhanced potency and selectivity.

Mechanistic Investigations into the Biological Actions of N Methyl N Quinolin 3 Ylmethyl Ethanamine

Cellular and Subcellular Mechanisms of Bioactivity

Cell Cycle Perturbation Studies

No studies were found that investigated the effects of N-Methyl-N-(quinolin-3-ylmethyl)ethanamine on the cell cycle of any cell line.

Induction of Programmed Cell Death Pathways

There is no available research on whether this compound induces apoptosis, autophagy, or other forms of programmed cell death.

Overcoming Multi-Drug Resistance Mechanisms

No literature was identified that examines the potential of this compound to circumvent multi-drug resistance in cancer cells or other contexts.

Identification of Specific Molecular Targets and Binding Partners

The specific molecular targets and binding partners of this compound have not been reported in the scientific literature.

Signaling Pathway Analysis and Functional Interrogation

There are no published studies analyzing the signaling pathways modulated by this compound or interrogating its functional consequences at a molecular level.

Structure-Mechanism Relationships

Without any data on the biological mechanisms of this compound, it is not possible to establish any structure-mechanism relationships.

Advanced Computational Studies on N Methyl N Quinolin 3 Ylmethyl Ethanamine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a biological target, such as a protein or enzyme. nih.govmdpi.com For a compound like N-Methyl-N-(quinolin-3-ylmethyl)ethanamine, molecular docking could be employed to screen for potential biological targets and to understand the structural basis of its activity.

Research on various quinoline (B57606) derivatives has demonstrated the utility of molecular docking. For instance, quinoline-3-carboxamide (B1254982) derivatives have been docked against DNA damage and response (DDR) kinases like ATM, ATR, and DNA-PKcs to assess their binding affinities and selectivity. mdpi.com The results from such studies, often presented as docking scores, indicate the strength of the interaction, with more negative scores suggesting better binding. mdpi.com Similarly, docking studies on other quinoline derivatives have explored their potential as HIV non-nucleoside reverse transcriptase inhibitors and as ligands for the CB1a receptor. nih.govnih.gov

A typical molecular docking study would involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Discovery Studio to place the ligand into the active site of the receptor in various orientations and conformations. nih.govresearchgate.net

Analysis of Results: Evaluating the predicted binding poses based on scoring functions and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target. nih.gov

Below is an illustrative data table of molecular docking results for various quinoline derivatives against different protein targets, showcasing the type of data that would be generated for this compound.

Compound ClassProtein TargetDocking Score (kcal/mol)Interacting ResiduesReference
Quinoline-3-carboxamidesATM Kinase-Not Specified mdpi.com
Pyrimidine-containing quinolinesHIV Reverse Transcriptase-10.67Not Specified nih.gov
2H-thiopyrano[2,3-b]quinolinesCB1a-5.3 to -6.1ILE-8, ILE-18, LYS-7, LYS-11 nih.gov
Quinolone-based thiosemicarbazonesDNA-gyraseNot SpecifiedNot Specified nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comarabjchem.org In the context of drug design, MD simulations can provide detailed insights into the conformational stability of a ligand like this compound and the dynamics of its interaction with a biological target. mdpi.com

MD simulations have been applied to various quinoline derivatives to complement molecular docking studies. For example, after identifying a promising quinoline-3-carboxamide inhibitor of ATM kinase through docking, MD simulations were performed to establish the stability of the predicted interactions over a simulation time of 100 nanoseconds. mdpi.commdpi.com These simulations can reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the persistence of key interactions, which are crucial for a stable binding complex. arabjchem.org

A typical MD simulation workflow for the this compound-target complex would include:

System Setup: Placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: Minimizing the energy of the system to remove steric clashes and then gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific period (nanoseconds to microseconds) to collect trajectories of atomic motion.

Analysis: Analyzing the trajectories to calculate properties like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a novel compound like this compound, QSAR models built on a dataset of structurally similar quinoline derivatives could be used to predict its biological activity.

Numerous QSAR studies have been conducted on quinoline derivatives for various therapeutic areas. researchgate.net For instance, 2D and 3D-QSAR models have been developed for quinoline derivatives as antimalarial agents, identifying key structural features that influence their activity. tandfonline.commdpi.com These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a regression model that correlates these descriptors with the observed biological activity. nih.gov

The development of a QSAR model for quinoline derivatives typically involves:

Data Collection: Assembling a dataset of quinoline compounds with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR equation. tandfonline.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.govmdpi.com

Below is a table summarizing the statistical parameters of various QSAR models developed for quinoline derivatives, which illustrates the robustness and predictive capability of such models.

QSAR ModelActivityr²_predReference
CoMFAAnti-gastric cancer0.9130.6250.875 mdpi.com
HQSARAntimalarial0.800.800.72 nih.gov
CoMSIAAntimalarial0.790.690.61 nih.gov
2D-QSARAnti-P. falciparumNot Specified> 0.50.845 mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules at the quantum level. arabjchem.orgphyschemres.org For this compound, these calculations can provide fundamental insights into its chemical behavior.

DFT calculations have been widely applied to quinoline derivatives to study various properties. arabjchem.orgresearchgate.net These studies often involve calculating global and local quantum-molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Fukui functions. arabjchem.org These descriptors help in understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. arabjchem.org For example, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. arabjchem.org

A summary of quantum chemical descriptors calculated for quinoline derivatives is presented in the table below.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
8-hydroxy-2-methyl quinoline-8.475-5.2183.257 arabjchem.org
5,7-dichloro-8-hydroxy-2-methyl quinoline-7.346-5.0322.314 arabjchem.org
3-allyl-2-(propylthio) quinazolin-4(3H)-oneNot SpecifiedNot SpecifiedNot Specified physchemres.org
3-allyl-2-(allylthio) quinazolin-4(3H)-oneNot SpecifiedNot SpecifiedNot Specified physchemres.org

Cheminformatics and Data Mining for Biological Activity Prediction

Cheminformatics and data mining are broad fields that involve the use of computational tools to analyze large datasets of chemical and biological information. researchgate.net For this compound, these approaches can be used to predict its biological activities by comparing its structural features to those of known bioactive compounds.

The application of cheminformatics is evident in many studies on quinoline derivatives. For example, the development of QSAR models relies heavily on cheminformatics tools for descriptor calculation and model building. researchgate.net Furthermore, virtual screening campaigns, which involve docking large libraries of compounds against a biological target, are a key cheminformatics approach in drug discovery. mdpi.com The analysis of structure-activity relationships (SAR) from experimental data, as seen in studies of quinoline-based antimicrobial agents, is another application of data mining principles. researchgate.netnih.gov These studies help in identifying the key structural motifs responsible for a particular biological effect. researchgate.net

Emerging Research Directions and Future Perspectives for N Methyl N Quinolin 3 Ylmethyl Ethanamine

Design of Multi-Target Directed Ligands Incorporating the N-Methyl-N-(quinolin-3-ylmethyl)ethanamine Scaffold

There is currently no available research detailing the design and development of multi-target directed ligands (MTDLs) that specifically incorporate the this compound scaffold. The MTDL approach, which aims to create single molecules that can interact with multiple biological targets, is a prominent strategy in drug discovery, particularly for complex diseases like neurodegenerative disorders and cancer. While many quinoline (B57606) derivatives have been explored as MTDLs, this specific compound has not been featured in such studies.

Development of Advanced Target Identification and Validation Methodologies

Advanced methodologies for the identification and validation of biological targets for this compound have not been described in the scientific literature. Target identification and validation are crucial steps in understanding a compound's mechanism of action and therapeutic potential. Techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches are commonly employed for these purposes but have not been publicly applied to this particular molecule.

Exploration of Novel Biological Applications Based on Mechanistic Insights

Due to the lack of studies on its biological targets and mechanism of action, there has been no exploration of novel biological applications for this compound based on mechanistic insights. The discovery of new therapeutic uses for a compound is often driven by a deep understanding of how it interacts with biological systems at a molecular level.

Strategic Lead Optimization Based on Comprehensive SAR and Computational Data

A comprehensive structure-activity relationship (SAR) analysis or the application of computational methods for the strategic lead optimization of this compound has not been reported. Lead optimization is an iterative process in drug discovery that involves modifying the chemical structure of a compound to improve its potency, selectivity, and pharmacokinetic properties. This process relies heavily on SAR data and computational modeling, neither of which is available for this compound.

This compound as a Chemical Probe for Biological Pathway Elucidation

The potential use of this compound as a chemical probe to investigate and elucidate biological pathways has not been explored in published research. Chemical probes are small molecules with well-defined mechanisms of action that are used as tools to study the function of proteins and pathways in a cellular or organismal context. The development of this compound into a chemical probe would first require the identification of its specific biological target(s) and a thorough characterization of its activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.